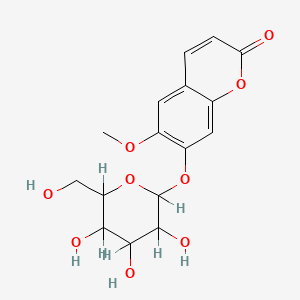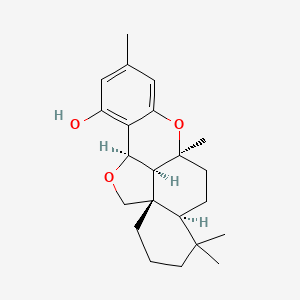
西卡宁
描述
Siccanin is a naturally occurring compound known for its potent inhibitory effects on mitochondrial enzymes. It has garnered significant attention due to its dual-target inhibition of mitochondrial complex II and complex III in various pathogens, including Plasmodium falciparum and trypanosomatids . Siccanin’s unique properties make it a promising candidate for developing new therapeutic agents against parasitic infections and fungal diseases .
科学研究应用
Siccanin has a wide range of scientific research applications, including:
作用机制
Target of Action
Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .
Mode of Action
Siccanin inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the Siccanin binding site to the quinone-binding site of the enzyme has been noted in recent studies .
Biochemical Pathways
Siccanin affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .
Result of Action
Siccanin’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .
Action Environment
putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence Siccanin’s efficacy.
生化分析
Biochemical Properties
Siccanin interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It specifically targets Complex II and spares other quinone-utilizing enzymes of the respiratory chain . It inhibits Succinate Dehydrogenase (SDH), a crucial component of the fungal respiratory chain . By obstructing SDH activity, Siccanin impairs energy production within fungal cells .
Cellular Effects
Siccanin has a profound impact on various types of cells and cellular processes. It inhibits the growth of P. falciparum with an IC50 of 8.4 μM . It also inhibits SQR of T. cruzi, T. brucei, and L. donovani with IC50 of up to 0.368 μM .
Molecular Mechanism
Siccanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is a nanomolar inhibitor of the P. falciparum complex II and also inhibits complex III in the low-micromolar range . It does not inhibit the corresponding complexes from mammalian mitochondria even at high concentrations .
Temporal Effects in Laboratory Settings
Current research suggests that it has a potent inhibitory effect on trypanosomatid SQR .
Dosage Effects in Animal Models
The effects of Siccanin at different dosages in animal models are currently being studied .
Metabolic Pathways
Siccanin is involved in several metabolic pathways. It inhibits Succinate Dehydrogenase (SDH), a key enzyme in the citric acid cycle .
Subcellular Localization
The subcellular localization of Siccanin is primarily associated with the mitochondrial electron transport chain (ETC) where it inhibits Complex II and Complex III .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Siccanin involves several steps, starting from readily available natural precursors. The key steps include:
Isolation from Natural Sources: Siccanin can be isolated from fungal cultures, particularly from the genus Helminthosporium.
Chemical Synthesis: The chemical synthesis of Siccanin involves the formation of its core structure through a series of organic reactions, including aldol condensation, cyclization, and oxidation.
Industrial Production Methods: Industrial production of Siccanin typically involves large-scale fermentation processes using optimized fungal strains. The fermentation broth is then subjected to extraction and purification processes to isolate Siccanin in its pure form .
化学反应分析
Types of Reactions: Siccanin undergoes various chemical reactions, including:
Oxidation: Siccanin can be oxidized to form different derivatives, which may exhibit varying biological activities.
Substitution: Substitution reactions can introduce new functional groups into the Siccanin molecule, enhancing its efficacy or specificity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in Siccanin reactions include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Siccanin, each with distinct biological activities .
相似化合物的比较
Atovaquone: Like Siccanin, Atovaquone inhibits mitochondrial complex III but does not target complex II.
Fungicides: Other fungicides, such as azoles, target ergosterol synthesis but do not inhibit mitochondrial enzymes.
Uniqueness of Siccanin: Siccanin’s dual-target inhibition of both complex II and complex III sets it apart from other compounds.
属性
IUPAC Name |
8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGAILYEBCSZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860284 | |
| Record name | 4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydro-13H-benzo[a]furo[2,3,4-mn]xanthen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22733-60-4 | |
| Record name | siccanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


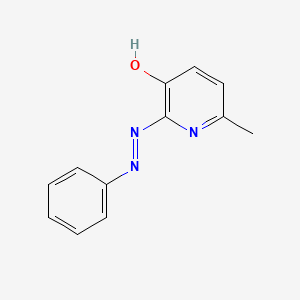
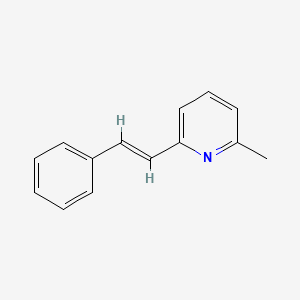

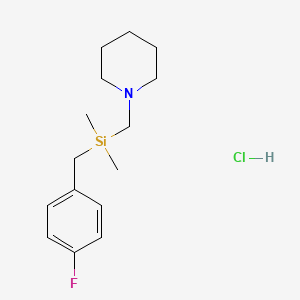

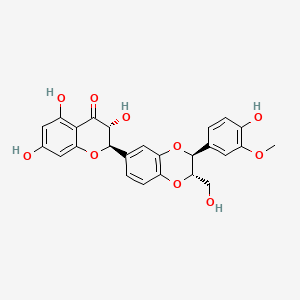
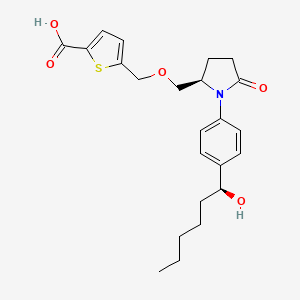
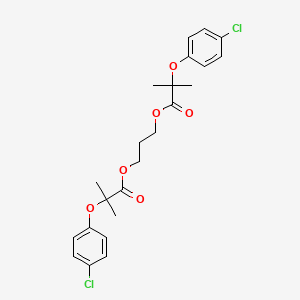


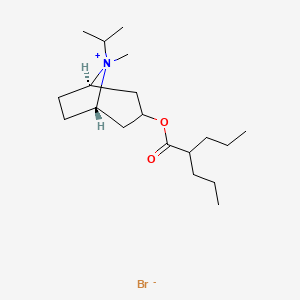
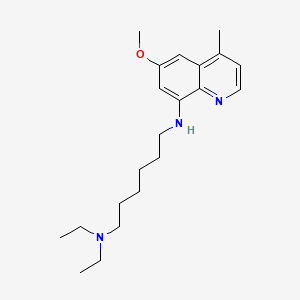
![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)
